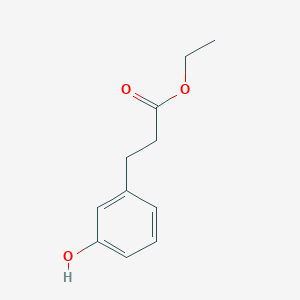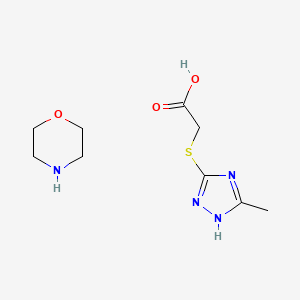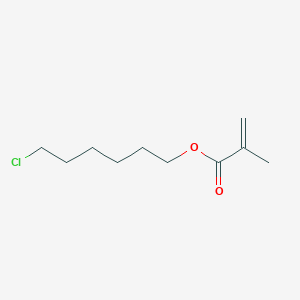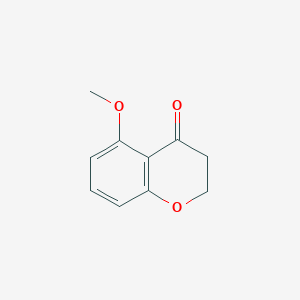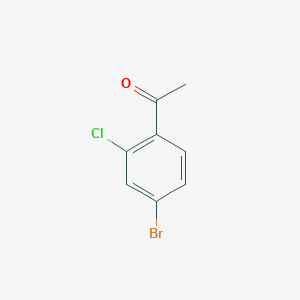
1-(4-Brom-2-chlorphenyl)ethanon
Übersicht
Beschreibung
1-(4-Bromo-2-chlorophenyl)ethanone is a chemical compound with the CAS Number: 252561-81-2. It has a molecular weight of 233.49 .
Molecular Structure Analysis
The InChI code for 1-(4-Bromo-2-chlorophenyl)ethanone is 1S/C8H6BrClO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
1-(4-Bromo-2-chlorophenyl)ethanone is a solid at room temperature . More specific physical and chemical properties were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“1-(4-Brom-2-chlorphenyl)ethanon” wird in der chemischen Synthese eingesetzt . Es ist eine vielseitige Verbindung, die zur Herstellung einer Vielzahl anderer Chemikalien verwendet werden kann. Das Vorhandensein sowohl von Brom- als auch von Chloratomen macht es zu einem wertvollen Zwischenprodukt bei der Synthese komplexerer Moleküle.
Pharmazeutisches Zwischenprodukt
Diese Verbindung wird auch als Zwischenprodukt für Pharmazeutika eingesetzt . Es kann bei der Synthese verschiedener Arzneimittel verwendet werden. Welche Medikamente damit hergestellt werden, hängt von den anderen Reaktanten und den Bedingungen ab, die im Syntheseprozess verwendet werden.
Forschung und Entwicklung
Im Bereich Forschung und Entwicklung wird “this compound” von Wissenschaftlern eingesetzt, die Erfahrung in allen Bereichen der Forschung haben, darunter Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical und viele andere .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling .
Wirkmechanismus
Target of Action
Similar compounds often interact with proteins or enzymes in the body, altering their function and leading to various effects .
Mode of Action
It’s known that similar compounds can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 1-(4-Bromo-2-chlorophenyl)ethanone may interact with its targets in a similar manner, leading to changes in their structure and function .
Biochemical Pathways
Based on its chemical structure, it might be involved in the formation of oximes and hydrazones . These reactions could potentially affect various downstream effects, altering cellular processes and functions .
Pharmacokinetics
Its molecular weight of 23349 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Based on its potential to form oximes and hydrazones, it may lead to changes in protein structure and function, potentially affecting various cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-Bromo-2-chlorophenyl)ethanone. For instance, factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
Biochemische Analyse
Biochemical Properties
1-(4-Bromo-2-chlorophenyl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of several drugs and xenobiotics . The interaction between 1-(4-Bromo-2-chlorophenyl)ethanone and CYP1A2 is characterized by the binding of the compound to the active site of the enzyme, leading to inhibition of its activity. This interaction can affect the metabolic pathways of other substances that are substrates of CYP1A2.
Cellular Effects
1-(4-Bromo-2-chlorophenyl)ethanone has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . This can lead to changes in cell viability and function, potentially causing cytotoxic effects in certain cell types.
Molecular Mechanism
The molecular mechanism of action of 1-(4-Bromo-2-chlorophenyl)ethanone involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, its inhibition of CYP1A2 results from the binding of 1-(4-Bromo-2-chlorophenyl)ethanone to the enzyme’s active site . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Bromo-2-chlorophenyl)ethanone can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that 1-(4-Bromo-2-chlorophenyl)ethanone is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound can lead to cumulative effects on cells, including alterations in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 1-(4-Bromo-2-chlorophenyl)ethanone vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Toxic or adverse effects have been observed at high doses, including hepatotoxicity and nephrotoxicity. These effects are dose-dependent and can vary based on the duration of exposure and the specific animal model used.
Metabolic Pathways
1-(4-Bromo-2-chlorophenyl)ethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, affecting metabolic flux and metabolite levels. For example, its inhibition of CYP1A2 can alter the metabolism of drugs and other substances that are substrates of this enzyme . This can lead to changes in the concentration of metabolites and the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of 1-(4-Bromo-2-chlorophenyl)ethanone within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of 1-(4-Bromo-2-chlorophenyl)ethanone can affect its activity and function within the cell.
Subcellular Localization
The subcellular localization of 1-(4-Bromo-2-chlorophenyl)ethanone is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins and other biomolecules . The localization of 1-(4-Bromo-2-chlorophenyl)ethanone can influence its activity and function, as well as its interactions with other cellular components.
Eigenschaften
IUPAC Name |
1-(4-bromo-2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKIWOVJASCUBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10574181 | |
| Record name | 1-(4-Bromo-2-chlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
252561-81-2 | |
| Record name | 1-(4-Bromo-2-chlorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252561-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromo-2-chlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

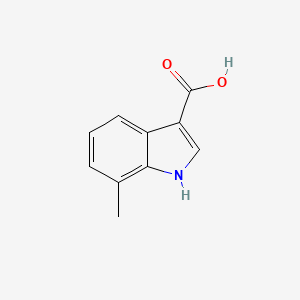






![3-Chloro-6,11-dihydro-6-methyldibenzo[C,F][1,2]thiazepin-11-OL 5,5-dioxide](/img/structure/B1590897.png)
![5H-Cyclopenta[c]pyridin-7(6H)-one](/img/structure/B1590900.png)
